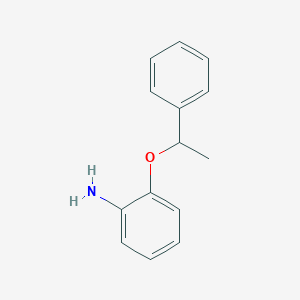

2-(1-Phenylethoxy)aniline

Description

2-(1-Phenylethoxy)aniline is an organic compound with the molecular formula C14H15NO It is a derivative of aniline, where the hydrogen atom of the amino group is replaced by a 1-phenylethoxy group

Properties

Molecular Formula |

C14H15NO |

|---|---|

Molecular Weight |

213.27 g/mol |

IUPAC Name |

2-(1-phenylethoxy)aniline |

InChI |

InChI=1S/C14H15NO/c1-11(12-7-3-2-4-8-12)16-14-10-6-5-9-13(14)15/h2-11H,15H2,1H3 |

InChI Key |

GOSHSMPTQXKONL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC=CC=C1)OC2=CC=CC=C2N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Phenylethoxy)aniline can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of aniline with 1-phenylethanol under acidic conditions. The reaction typically requires a catalyst such as sulfuric acid to facilitate the formation of the ether linkage between the phenyl group and the aniline.

Industrial Production Methods

Industrial production of 2-(1-Phenylethoxy)aniline may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial processes may incorporate purification steps such as distillation or recrystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(1-Phenylethoxy)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The aromatic ring of 2-(1-Phenylethoxy)aniline can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Amine derivatives.

Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

2-(1-Phenylethoxy)aniline has diverse applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(1-Phenylethoxy)aniline involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The presence of the phenylethoxy group can influence the compound’s binding affinity and specificity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Aniline: The parent compound of 2-(1-Phenylethoxy)aniline, with a simpler structure.

N-Phenylethanolamine: A compound with a similar phenylethoxy group but different functional groups.

Phenylethylamine: A related compound with a phenylethyl group instead of a phenylethoxy group.

Uniqueness

2-(1-Phenylethoxy)aniline is unique due to the presence of both an aniline moiety and a phenylethoxy group. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Biological Activity

2-(1-Phenylethoxy)aniline is an organic compound with the molecular formula C14H15NO, notable for its potential biological activities. This compound has been studied for its interactions with various biological systems, including its role as a potential therapeutic agent. This article reviews the biological activity of 2-(1-Phenylethoxy)aniline, summarizing key research findings, mechanisms of action, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C14H15NO |

| Molecular Weight | 213.27 g/mol |

| IUPAC Name | 2-(1-phenylethoxy)aniline |

| InChI Key | GOSHSMPTQXKONL-UHFFFAOYSA-N |

| Canonical SMILES | CC(C1=CC=CC=C1)OC2=CC=CC=C2N |

The compound is a derivative of aniline, characterized by the substitution of a hydrogen atom in the amino group with a 1-phenylethoxy group. This structural modification is significant for its biological interactions.

2-(1-Phenylethoxy)aniline exhibits biological activity primarily through its interaction with specific molecular targets. It can act as a ligand, influencing enzyme activity and receptor binding. The presence of the phenylethoxy group enhances its binding affinity and specificity, which is crucial for its pharmacological effects.

3.1 Anticancer Activity

Research indicates that compounds structurally similar to 2-(1-Phenylethoxy)aniline have shown promising anticancer properties. For instance, studies on related compounds have demonstrated their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines, such as MDA-MB-231 (breast cancer) and HeLa (cervical cancer) cells .

A specific study highlighted that analogs of 2-(1-Phenylethoxy)aniline could inhibit key pathways involved in cancer progression, such as the NF-κB/IκB pathway, which regulates inflammation and cell survival . The compound's effectiveness was linked to its ability to induce morphological changes in treated cells and increase apoptotic markers.

3.2 Enzyme Inhibition

The compound has been explored for its potential as an inhibitor of various enzymes involved in metabolic pathways. For example, it has been identified as a dual inhibitor of Topoisomerase I and COX-2, which are critical targets in cancer therapy . The inhibition of these enzymes can lead to reduced tumor growth and enhanced therapeutic efficacy.

4. Case Studies and Research Findings

Several studies have investigated the biological activity of 2-(1-Phenylethoxy)aniline and its derivatives:

- Study on Anticancer Efficacy : A study reported that derivatives of this compound exhibited significant anti-colon cancer activity in vitro, with IC50 values indicating effective concentrations against various colon cancer cell lines .

- Mechanistic Insights : Further research has shown that these compounds can block cell cycle progression at the G1 phase and induce apoptosis via mitochondrial pathways, highlighting their potential as lead compounds in drug development .

5. Conclusion

The biological activity of 2-(1-Phenylethoxy)aniline is supported by diverse research findings that underscore its potential as a therapeutic agent, particularly in oncology. Its ability to inhibit critical enzymes and induce apoptosis positions it as a promising candidate for further investigation in drug development.

Future studies should focus on optimizing its pharmacokinetic properties and exploring its efficacy in vivo to fully realize the therapeutic potential of this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.